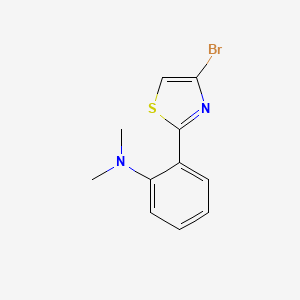

2-(4-bromothiazol-2-yl)-N,N-dimethylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazoles are a class of organic compounds with a five-membered C3NS ring. The thiazole ring is a part of vitamin B1 (thiamine) and many drugs. Thiazoles can be synthesized by the reaction of α-haloketones and thioamides .

Synthesis Analysis

Thiazoles can be synthesized through several methods, including the Hantzsch Thiazole Synthesis, where α-haloketones react with thioamides .Molecular Structure Analysis

The molecular structure of thiazoles involves a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .Chemical Reactions Analysis

Thiazoles are known for their diverse reactivity and are used as building blocks in organic synthesis. They can undergo a variety of chemical reactions, including S_NAr, metal-catalyzed cross coupling, and cycloadditions .Physical and Chemical Properties Analysis

Thiazoles are typically aromatic, exhibiting resonance stabilization. They are polar due to the presence of heteroatoms (N and S), and they can participate in hydrogen bonding, influencing their physical properties .Scientific Research Applications

DNA Adduct Formation

2,6-Dimethylaniline, a related compound, has been shown to form unique DNA adducts, which are important for understanding its potential carcinogenicity and metabolic activation similar to other arylamine carcinogens (Gonçalves, Beland, & Marques, 2001).

Novel Synthesis Methods

Benzotriazole-based methods have been developed to substitute derivatives of N,N-dimethylaniline, which include chemical structures related to 2-(4-bromothiazol-2-yl)-N,N-dimethylaniline. This novel approach is beneficial for synthesizing leuco dyes and other heteroaromatic compounds (Katritzky, Lan, & Lam, 1991).

Regioselective Bromination

Studies on the regioselective bromination of thiazoles, which are structurally similar to this compound, have shown specific reactivity patterns, providing insights into synthetic pathways for related compounds (Hariri, Galley, Pautet, & Fillion, 1998).

Photodynamic Therapy Applications

Compounds structurally related to this compound have shown potential in photodynamic therapy applications, particularly in the treatment of cancer. These compounds exhibit properties like high singlet oxygen quantum yield, which are crucial for Type II mechanisms in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Novel derivatives of N,N-dimethylaniline, a structurally related compound, have shown significant antimicrobial activities. This suggests potential applications for this compound in the development of new antimicrobial agents (Soodamani, Patel, Nayakanti, & Josyula, 2015).

Metabolism and Toxicity Studies

Related compounds have been studied for their metabolism and potential toxicity, which can provide insights into the biochemical pathways and safety profile of this compound. These studies are crucial for understanding the environmental and health impacts of such compounds (Nemet, Varga-Defterdarović, & Turk, 2006).

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which include this compound, have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . For instance, some thiazole derivatives have been found to display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Biochemical Pathways

Thiazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-(4-bromo-1,3-thiazol-2-yl)-N,N-dimethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2S/c1-14(2)9-6-4-3-5-8(9)11-13-10(12)7-15-11/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBCTJGIMDATJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1C2=NC(=CS2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone](/img/structure/B2373131.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B2373135.png)

![2-(2,4-dichlorophenoxy)-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide](/img/structure/B2373140.png)

![2-(4-bromophenylthio)-N-[4-(methylethyl)phenyl]acetamide](/img/structure/B2373142.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2373143.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2373144.png)

![Methyl 5-formyltricyclo[3.3.0.03,7]octane-1-carboxylate](/img/structure/B2373147.png)

![[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone](/img/structure/B2373149.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2373152.png)

![N-(3-acetylphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2373154.png)